molecular formula C47H84O12 B13844997 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate

3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate

Cat. No.: B13844997
M. Wt: 841.2 g/mol
InChI Key: CCVCHHZOSUSDEM-CPJQVRIXSA-N
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Description

3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate is a complex organic compound with a multifaceted structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate involves multiple steps, each requiring precise control of reaction conditions. The process typically begins with the preparation of the tetrahydro-2H-pyran-2-yl intermediate, followed by the introduction of the epoxide and hydroxyl groups. The final step involves esterification with stearic acid to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be essential to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The epoxide ring can undergo nucleophilic substitution to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to open the epoxide ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the ester groups may produce primary or secondary alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound’s ability to interact with various biomolecules makes it a valuable tool for studying enzyme mechanisms and metabolic pathways.

Medicine

In medicine, derivatives of this compound may have potential as therapeutic agents due to their ability to modulate biological processes.

Industry

In industry, the compound can be used in the formulation of specialty chemicals, such as surfactants and emulsifiers, due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Palmitate
  • 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Oleate

Uniqueness

The uniqueness of 3-((9-(((E)-4-((2S,3R,4R,5S)-3,4-Dihydroxy-5-(((2S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)nonanoyl)oxy)-2-hydroxypropyl Stearate lies in its specific combination of functional groups and the resulting chemical properties. This makes it particularly suitable for applications requiring a balance of hydrophilic and hydrophobic characteristics.

Properties

Molecular Formula

C47H84O12

Molecular Weight

841.2 g/mol

IUPAC Name

[3-[9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoyloxy]-2-hydroxypropyl] octadecanoate

InChI

InChI=1S/C47H84O12/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-26-42(50)57-33-39(49)34-58-43(51)27-24-21-18-19-22-25-28-55-44(52)30-35(2)29-40-46(54)45(53)38(32-56-40)31-41-47(59-41)36(3)37(4)48/h30,36-41,45-49,53-54H,5-29,31-34H2,1-4H3/b35-30+/t36-,37-,38-,39?,40-,41-,45+,46-,47?/m0/s1

InChI Key

CCVCHHZOSUSDEM-CPJQVRIXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCOC(=O)/C=C(\C)/C[C@H]1[C@@H]([C@@H]([C@H](CO1)C[C@H]2C(O2)[C@@H](C)[C@H](C)O)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCOC(=O)C=C(C)CC1C(C(C(CO1)CC2C(O2)C(C)C(C)O)O)O)O

Origin of Product

United States

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